![molecular formula C18H23N7O3S B6439869 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 2548980-14-7](/img/structure/B6439869.png)
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s part of a series of derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are promising starting molecules for designing potent BRD4 BD inhibitors .
Chemical Reactions Analysis
These compounds are part of ongoing research for the development of BRD4 inhibitors against various diseases . They have shown promising results in inhibiting the growth of certain bacteria .Scientific Research Applications
- Research has shown that this compound displays promising anticancer properties. It may inhibit tumor growth by interfering with key cellular processes or signaling pathways. Further studies are needed to explore its specific mechanisms and potential as a targeted therapy against various cancers .
- The compound exhibits antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Its unique structure could make it a valuable candidate for developing novel antibiotics .
- Preliminary evidence suggests that it may possess analgesic properties, potentially alleviating pain and inflammation. Researchers are investigating its interactions with pain receptors and inflammatory mediators .
- The compound’s chemical structure hints at potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- It acts as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects could have therapeutic implications in various disorders .
- Although more research is needed, there are indications that this compound might exhibit antiviral effects. Investigating its interactions with viral proteins and replication processes is essential .
- The compound’s structure suggests it could be explored as a novel antitubercular drug. Tuberculosis remains a global health challenge, and new treatment options are urgently needed .
- Computational approaches have been used to predict its pharmacokinetic properties and interactions with biological targets. These studies aid in drug design and optimization .
Anticancer Activity
Antimicrobial Potential
Analgesic and Anti-Inflammatory Effects
Antioxidant Properties
Enzyme Inhibition
Antiviral Activity
Potential as an Antitubercular Agent
In Silico Pharmacokinetic and Molecular Modeling Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-11-17(12(2)20-19-11)29(26,27)24-8-7-13(9-24)10-28-16-6-5-15-21-22-18(14-3-4-14)25(15)23-16/h5-6,13-14H,3-4,7-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOPOPYGURBHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
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